LRRK2 inhibitor 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de la quinasa 2 de repetición rica en leucina 1 es un inhibidor selectivo dirigido a la enzima quinasa 2 de repetición rica en leucina. Esta enzima es un objetivo farmacológico significativo para la enfermedad de Parkinson debido a su papel en varias vías de señalización celular, incluida la ciliogénesis, la mitofagia, la autofagia y la homeostasis mitocondrial . Las mutaciones en la quinasa 2 de repetición rica en leucina son las principales causas genéticas de la enfermedad de Parkinson de aparición tardía tanto familiar como esporádica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El inhibidor de la quinasa 2 de repetición rica en leucina 1 se puede sintetizar a través de una serie de reacciones químicas que implican la formación de andamios de benzodiazepina. Un método implica el uso de intercambio de tritio/hidrógeno utilizando el catalizador de Crabtree para preparar [3H]Inhibidor de la quinasa 2 de repetición rica en leucina 1 con alta pureza radioquímica .

Métodos de producción industrial: Los métodos de producción industrial para el inhibidor de la quinasa 2 de repetición rica en leucina 1 no están ampliamente documentados. La síntesis normalmente implica técnicas de síntesis orgánica estándar, incluido el uso de catalizadores y reactivos específicos para lograr una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de la quinasa 2 de repetición rica en leucina 1 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar su actividad inhibitoria.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar las transformaciones químicas deseadas.

Principales productos: Los principales productos formados a partir de estas reacciones son típicamente derivados del inhibidor de la quinasa 2 de repetición rica en leucina 1 con una actividad inhibitoria mejorada contra la enzima quinasa 2 de repetición rica en leucina.

Aplicaciones Científicas De Investigación

El inhibidor de la quinasa 2 de repetición rica en leucina 1 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

El inhibidor de la quinasa 2 de repetición rica en leucina 1 ejerce sus efectos uniéndose al sitio de unión al ATP de la enzima quinasa 2 de repetición rica en leucina, inhibiendo así su actividad quinasa . Esta inhibición evita la fosforilación de los sustratos posteriores, que están involucrados en varios procesos celulares como el tráfico de membrana y la función lisosomal . Los objetivos moleculares y las vías involucradas incluyen la regulación de la autofagia y la homeostasis mitocondrial, que son cruciales para la salud neuronal .

Comparación Con Compuestos Similares

El inhibidor de la quinasa 2 de repetición rica en leucina 1 es único en comparación con otros compuestos similares debido a su alta selectividad y potencia para inhibir la actividad de la quinasa 2 de repetición rica en leucina. Los compuestos similares incluyen:

GNE-7915: Otro inhibidor de quinasa tipo I dirigido a la quinasa 2 de repetición rica en leucina.

Rebastinib, Ponatinib y GZD-824: Inhibidores de quinasa tipo II que se unen a la quinasa 2 de repetición rica en leucina en conformaciones inactivas.

DNL201 y DNL151: Inhibidores orales actualmente en ensayos clínicos para la enfermedad de Parkinson.

Estos compuestos difieren en sus modos de unión, selectividad y potencia, lo que hace que el inhibidor de la quinasa 2 de repetición rica en leucina 1 sea una herramienta valiosa para estudiar y potencialmente tratar la enfermedad de Parkinson.

Propiedades

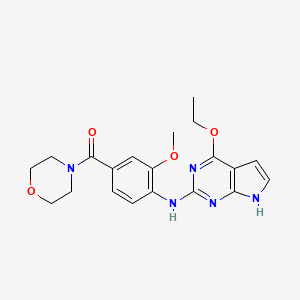

IUPAC Name |

[4-[(4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOCUYGSZUQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.